(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide
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Overview
Description
(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide is a complex organic compound that features an indole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide typically involves the use of indole derivatives and amino acid precursors. One common method involves the nucleophilic addition of indoles to ketones under mild conditions, catalyzed by Lewis acids . This process can be adapted to introduce the necessary functional groups and stereochemistry required for the target compound.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often employ large-scale reactors and continuous flow processes to ensure consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the carbonyl groups can yield secondary amines or alcohols.
Scientific Research Applications
(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, while the amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that also contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H24N4O2 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-(1H-indol-3-yl)-N-propylpropanamide |
InChI |
InChI=1S/C17H24N4O2/c1-3-8-21(11(2)16(19)22)17(23)14(18)9-12-10-20-15-7-5-4-6-13(12)15/h4-7,10-11,14,20H,3,8-9,18H2,1-2H3,(H2,19,22)/t11-,14-/m0/s1 |
InChI Key |
JAQQNHBIGRVEKO-FZMZJTMJSA-N |
Isomeric SMILES |
CCCN([C@@H](C)C(=O)N)C(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Canonical SMILES |
CCCN(C(C)C(=O)N)C(=O)C(CC1=CNC2=CC=CC=C21)N |
Origin of Product |
United States |
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